molecular formula C22H20N6O2 B2954636 5-methyl-3-phenyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione CAS No. 921857-24-1

5-methyl-3-phenyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Cat. No.: B2954636
CAS No.: 921857-24-1
M. Wt: 400.442
InChI Key: KYEVJDAHCHMNSD-UHFFFAOYSA-N
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Description

The compound 5-methyl-3-phenyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a triazolopurine derivative characterized by a fused heterocyclic core. Its structure includes:

  • A 1,2,4-triazolo[3,4-h]purine backbone, which combines triazole and purine moieties.
  • Methyl substitution at position 3.
  • Phenyl and 3-phenylpropyl groups at positions 3 and 9, respectively.
  • Two ketone groups at positions 6 and 6.

Properties

IUPAC Name

1-methyl-8-phenyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-26-20-17(19(29)23-22(26)30)27(14-8-11-15-9-4-2-5-10-15)21-25-24-18(28(20)21)16-12-6-3-7-13-16/h2-7,9-10,12-13H,8,11,14H2,1H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEVJDAHCHMNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=CC=C4)CCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-phenyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require refluxing in an appropriate solvent to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-phenyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dimethyl sulfoxide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-methyl-3-phenyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-methyl-3-phenyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione involves its interaction with specific molecular targets and pathways. This compound can bind to enzyme active sites, inhibiting their activity and leading to therapeutic effects. The triazolopyrimidine core allows for hydrogen bonding and dipole interactions with biological receptors, enhancing its efficacy .

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazolopurine Derivatives

Compound Name (Reference) R3 R9 Core Structure Notable Features
Target Compound Phenyl 3-Phenylpropyl Triazolo[3,4-h]purine-6,8-dione High lipophilicity due to extended phenylpropyl chain
5-methyl-3-(4-methylphenyl)-9-propyl... () 4-Methylphenyl Propyl Triazolo[3,4-h]purine-6,8-dione Reduced steric bulk vs. target compound; methylphenyl may enhance metabolic stability
3-(4-Chlorophenyl)-9-methyl-6-propyl... () 4-Chlorophenyl Methyl & Propyl Triazolo[3,4-i]purin-5-one Chlorine substituent increases electronegativity; 5-one vs. 6,8-dione alters hydrogen-bonding potential

Key Observations:

  • Electron-Donating/Withdrawing Groups: The 4-chlorophenyl group in introduces electron-withdrawing effects, which could influence binding to targets like adenosine receptors .
  • Core Variations : The triazolo[3,4-i]purin-5-one core () differs in ring fusion position and ketone placement, altering electronic properties and binding modes .

Physicochemical and Pharmacological Properties

  • Lipophilicity : The target compound’s 3-phenylpropyl chain likely increases logP compared to ’s propyl group, impacting bioavailability .
  • Bioactivity : Chlorophenyl-substituted analogues () show enhanced binding to hydrophobic enzyme pockets, suggesting the target compound’s phenyl groups may similarly improve affinity .
  • Stability : Methyl groups (e.g., 5-methyl in target compound) typically enhance metabolic stability by blocking oxidation sites .

Biological Activity

5-Methyl-3-phenyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention for its potential biological activities, including anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research studies and findings.

Chemical Structure

The compound's structure can be represented as follows:

C20H22N4O2\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}_2

This molecular configuration suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • A study demonstrated that triazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The compound showed selective cytotoxicity against various cancer cell lines.
    • For instance, it was noted that compounds with similar structures inhibited cell proliferation in melanoma cells significantly more than in normal cells .
  • Antimicrobial Properties :
    • The compound displayed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, indicating its potential as an antimicrobial agent. Its effectiveness varied across different bacterial strains .
  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of these enzymes is crucial for therapeutic strategies against neurodegenerative diseases and urinary tract infections respectively .

Case Studies

Several studies have investigated the biological activities of triazole derivatives similar to the compound in focus:

StudyFindings
Kumar et al. (2009)Identified anticancer properties through apoptosis induction in various cancer cell lines.
Omar et al. (1996)Demonstrated anti-inflammatory effects alongside antibacterial activity.
Tan et al. (2006)Reported antihepatitis effects in vitro.
Zhang et al. (2014)Found antitumor activity through cell cycle arrest mechanisms.

These studies highlight the diverse pharmacological profiles associated with triazole derivatives.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Cell Cycle Arrest :
    • The compound has been shown to induce cell cycle arrest at the S phase in cancer cells .
  • Apoptosis Induction :
    • Activation of apoptotic pathways leading to programmed cell death has been observed in treated cancer cells.
  • Interaction with Biological Targets :
    • Binding studies with bovine serum albumin (BSA) have indicated significant interactions that could influence drug delivery and efficacy .

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